N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, more commonly known as LDC1267, is a small molecule inhibitor that selectively targets the kinase activity of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases. [, ] In scientific research, LDC1267 serves as a valuable tool for studying the biological roles of TAM receptors in various cellular processes and disease models.
While the abstracts do not provide a detailed molecular structure analysis of LDC1267, the paper titled "Crystal structure of MerTK kinase domain in complex with LDC1267" [] likely contains this information. Further investigation into this specific research paper is recommended for a thorough understanding of the compound's molecular structure.
LDC1267 functions by selectively inhibiting the kinase activity of TAM receptors. [, ] By blocking the catalytic activity of these receptors, LDC1267 prevents the downstream signaling events triggered by the binding of TAM ligands, such as Gas6. This inhibition disrupts various cellular processes regulated by TAM signaling, including cell proliferation, survival, migration, and phagocytosis.
LDC1267 has shown promise in preclinical cancer models by enhancing the anti-tumor activity of natural killer (NK) cells. [] Inhibition of TAM receptors by LDC1267 prevents Gas6-mediated suppression of NK cell activation, thereby boosting their cytotoxic activity against tumor cells. This has been observed in various cancer types, including melanoma. []
In a cuprizone-induced demyelinating model, LDC1267 was used to investigate the role of TAM receptors in the therapeutic effect of electroacupuncture. [] The study revealed that LDC1267 abolished the beneficial effects of electroacupuncture on motor-coordinative dysfunction, suggesting that TAM receptor activity is crucial for the treatment's efficacy.
LDC1267 has been employed in ex vivo studies to investigate the role of TAM receptors in germ cell development during mouse testis formation. [] Results indicated that inhibiting TAM activity, potentially through LDC1267, led to reduced germ cell numbers due to decreased proliferation and increased apoptosis.
While LDC1267 primarily targets all three TAM receptors, it has been identified as a more potent and specific inhibitor of AXL activation compared to other compounds like bemcentinib and gilteritinib. [] This selectivity makes LDC1267 a valuable tool for dissecting the specific roles of AXL in cellular processes and disease models where AXL is implicated.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6